4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide
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Overview
Description
4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H7BrN2O2S. It is a derivative of benzenesulfonamide, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The nitration of the brominated benzene derivative is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Sulfonation: The amino group is converted to a sulfonamide by reacting with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other strong bases.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: In the investigation of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-cyano-N-ethylbenzene-1-sulfonamide
- 4-Bromo-2-cyano-N-propylbenzene-1-sulfonamide
- 4-Bromo-2-cyano-N-isopropylbenzene-1-sulfonamide
Uniqueness
4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, cyano group, and sulfonamide moiety allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and development.
Biological Activity
4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antibacterial and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8BrN3O2S. Its structure includes a bromine atom and a cyano group, which contribute to its biological properties. The sulfonamide group is known for its role in various therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C8H8BrN3O2S |
Molecular Weight | 276.13 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
Antibacterial Activity
Research has indicated that sulfonamides possess significant antibacterial properties. A study demonstrated that 4-bromo derivatives, including this compound, exhibit activity against various bacterial strains. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis.
Case Study:
In a comparative study of sulfonamides, this compound showed an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates moderate antibacterial activity compared to other tested compounds .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with colon cancer.
Research Findings:
A structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide moiety significantly affect the antiproliferative activity. For instance, compounds with electron-withdrawing groups at the para position demonstrated higher potency, with IC50 values as low as 3 nM observed for certain derivatives .
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamides are well-documented. Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures, indicating potential use in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For example, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Properties
Molecular Formula |
C8H7BrN2O2S |
---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
4-bromo-2-cyano-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S/c1-11-14(12,13)8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 |
InChI Key |
RGACUUJCOONFTO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Br)C#N |
Origin of Product |
United States |
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